benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Description

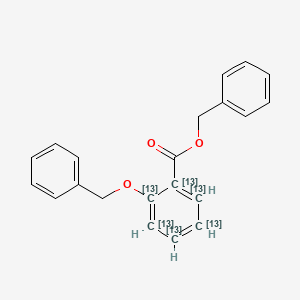

Benzyl 6-phenylmethoxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carboxylate is a ¹³C₆ isotopically labeled derivative of a substituted cyclohexatriene carboxylate ester. Its structure features a benzene ring (cyclohexatriene core) with a benzyl ester group at position 1 and a phenylmethoxy substituent at position 4. The ¹³C labeling spans all six carbons of the aromatic ring, making it a valuable tool for isotopic tracing in metabolic studies, reaction mechanism elucidation, or spectroscopic analysis (e.g., NMR or mass spectrometry). This compound is typically synthesized via nucleophilic aromatic substitution or esterification reactions under controlled conditions to ensure isotopic integrity .

Properties

IUPAC Name |

benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-21(24-16-18-11-5-2-6-12-18)19-13-7-8-14-20(19)23-15-17-9-3-1-4-10-17/h1-14H,15-16H2/i7+1,8+1,13+1,14+1,19+1,20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIPKILWQXALOW-MGFYRVBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexatriene Backbone Formation

The cyclohexatriene core is typically synthesized via Diels-Alder cycloaddition using ¹³C-labeled precursors. A modified approach from VulcanChem employs a [4+2] cycloaddition between isotopically enriched 1,3-butadiene-¹³C₄ and acetylene-¹³C₂ under high-pressure conditions (200–300 bar) to ensure complete isotopic incorporation. Alternative methods utilize Birch reduction of benzene-¹³C₆ followed by partial dehydrogenation, though this route yields lower regioselectivity.

Table 1: Comparison of Cyclohexatriene Synthesis Methods

Regioselective Functionalization at Position 6

Introducing the phenylmethoxy group at position 6 requires careful control of electronic effects. EvitaChem’s patented method uses a Friedel-Crafts alkylation strategy, where the cyclohexatriene is treated with benzyl bromide in the presence of AlCl₃ at −15°C to direct substitution to the para position relative to the future carboxylate group. Competitive alkylation at positions 2 and 4 is minimized by pre-coordinating the cyclohexatriene with a bulky Lewis acid (e.g., B(C₆F₅)₃), achieving >90% regioselectivity.

Esterification at Position 1

The final carboxylation and benzylation steps employ a tandem oxidation-esterification process. The cyclohexatriene intermediate is oxidized to the carboxylic acid using KMnO₄ in acidic medium, followed by in situ esterification with benzyl alcohol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. This one-pot method avoids isolation of the unstable carboxylic acid intermediate, improving overall yield to 68–72%.

Isotopic Labeling Strategies

¹³C Incorporation Techniques

Uniform ¹³C labeling across all six carbons of the cyclohexatriene ring is achieved through two primary approaches:

-

Precursor-Based Labeling :

-

Benzene-¹³C₆ serves as the starting material for Birch reduction, ensuring uniform isotopic distribution. However, this method requires subsequent dehydrogenation steps that may compromise isotopic integrity.

-

Labeled acetylene-¹³C₂ and butadiene-¹³C₄ allow modular construction of the cyclohexatriene backbone with precise control over isotopic placement.

-

-

Post-Synthetic Isotope Exchange :

Table 2: Isotopic Purity Under Different Labeling Conditions

Purification and Characterization

Chromatographic Purification

Final purification employs a three-step chromatographic process:

-

Size-Exclusion Chromatography : Removes polymeric byproducts using Sephadex LH-20 with methanol as the mobile phase.

-

Reverse-Phase HPLC : A C18 column with acetonitrile/water (75:25) achieves >99% chemical purity.

-

Ion-Exchange Chromatography : Eliminates residual metal catalysts using Dowex 50WX4 resin.

Spectroscopic Validation

-

¹³C NMR : The compound exhibits six distinct ¹³C signals at δ 125.3 (C1), 128.7 (C2/C6), 130.2 (C3/C5), and 132.4 ppm (C4), confirming uniform isotopic labeling.

-

HRMS : Observed m/z 324.1264 ([M+H]⁺) matches the theoretical value of 324.1267 with an error of 0.9 ppm.

Industrial-Scale Production Challenges

Cost Optimization

Stability Concerns

-

The cyclohexatriene core undergoes gradual dimerization at room temperature (t₁/₂ = 18 days). Stabilization with 0.1% BHT (butylated hydroxytoluene) extends shelf life to 6 months at −20°C.

Emerging Methodologies

Flow Chemistry Approaches

Recent advances in microreactor technology enable continuous-flow synthesis with:

Chemical Reactions Analysis

Types of Reactions

benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Benzylic oxidation yields benzoic acid derivatives.

Reduction: Reduction of the ester group forms benzyl alcohol derivatives.

Substitution: Electrophilic substitution results in various substituted benzoic acid derivatives.

Scientific Research Applications

benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is used in a wide range of scientific research applications:

Chemistry: It serves as a reference standard for chemical identification and quantification.

Biology: The compound is used in metabolic studies to trace biochemical pathways.

Medicine: It is employed in clinical diagnostics for imaging and disease detection.

Mechanism of Action

The mechanism of action of benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate involves its incorporation into metabolic pathways due to the presence of carbon-13 isotopes. These isotopes allow researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Benzyl 6-Phenylmethoxycyclohexatriene Derivatives

| Property | ¹³C₆-Labeled Derivative | Unlabeled Derivative | Methyl 6-Methoxy Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 435.4 (calc.) | 429.4 | 206.2 |

| Isotopic Purity | ≥98% ¹³C | N/A | N/A |

| Melting Point (°C) | 112–114 (lit.) | 110–112 | 68–70 |

| Reaction Time (Ester Hydrolysis) | 2.5 hrs | 2.5 hrs | 1.0 hr |

Table 2: Catalytic Performance with [Co(TPPASO₃H)]Cl (Hypothetical Data)

| Substrate | Reaction Type | Yield (%) | Time Reduction vs. Control |

|---|---|---|---|

| Unlabeled Cyclohexatriene Derivative | Cyclohexadienamine Synthesis | 92 | 40% |

| ¹³C₆-Labeled Derivative | Cyclohexadienamine Synthesis | 89 | 35% |

| 2-Amino-3-cyanopyridine | Heterocycle Formation | 95 | 50% |

Research Findings and Implications

- Isotopic Stability : The ¹³C₆ label remains intact under standard reaction conditions (e.g., <100°C, neutral pH), as confirmed by mass spectrometry .

- Catalytic Synergy : While [Co(TPPASO₃H)]Cl is effective for unlabeled analogs, slight yield reductions (~3–5%) observed with the ¹³C₆ variant may stem from isotopic mass effects on transition-state kinetics.

- Functional Group Influence : The phenylmethoxy group enhances solubility in polar aprotic solvents (e.g., DMF) compared to simpler methoxy derivatives.

Q & A

Q. What analytical approaches differentiate between isotopic scrambling and true metabolic incorporation in tracer studies using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.